4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid
CAS No.:
Cat. No.: VC18263552
Molecular Formula: C9H14BrN3O2
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrN3O2 |
|---|---|
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | 4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid |
| Standard InChI | InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15)3-4-13-6-7(10)5-12-13/h5-6,11H,3-4H2,1-2H3,(H,14,15) |
| Standard InChI Key | VEQIVWFILSBDOX-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN1C=C(C=N1)Br)(C(=O)O)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid features a pyrazole ring substituted with a bromine atom at the 4-position, connected via a butanoic acid chain modified with methyl and methylamino groups at the second carbon. This configuration introduces both hydrophobic (bromine, methyl groups) and hydrophilic (carboxylic acid, methylamino) moieties, enabling diverse molecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-Bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid |
| Molecular Formula | C₉H₁₄BrN₃O₂ |
| Molecular Weight | 276.14 g/mol |
| Canonical SMILES | CN(C(C)(CC(=O)O)N1C=C(C=N1)Br)C |
| Theoretical LogP | 1.82 (Predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The compound’s structural complexity arises from its stereochemistry at the 2-methyl-2-(methylamino) position, which may influence its biological activity and solubility .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
While no published synthesis route exists for this exact compound, analogous pyrazole derivatives are typically synthesized via:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under catalytic conditions.
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Side-Chain Functionalization: Introducing the methylamino group via reductive amination or nucleophilic substitution, as seen in related compounds like 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid.
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Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) to install the bromine atom .
Challenges in Synthesis
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Steric Hindrance: The 2-methyl and 2-(methylamino) groups may impede reaction kinetics during alkylation or amination steps.
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Regioselectivity: Ensuring bromination occurs exclusively at the pyrazole’s 4-position requires careful control of reaction conditions.
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Purification: The polar carboxylic acid group complicates isolation, necessitating techniques like ion-exchange chromatography.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Brominated pyrazoles like 4-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid have shown COX-2 inhibition (IC₅₀ ≈ 12 µM in vitro). The methylamino group may enhance binding affinity through hydrogen bonding with catalytic residues.
Analgesic Effects
Structural analogs demonstrate 40–60% pain reduction in rodent models at 10 mg/kg doses, comparable to ibuprofen. The bromine atom’s electron-withdrawing effect likely stabilizes receptor interactions.
Antimicrobial Properties
Preliminary studies on similar compounds reveal MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting potential for antibiotic development .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Pyrazole Derivatives
Key differences:
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The target compound’s 2-methyl group improves metabolic stability compared to non-methylated analogs .
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The methylamino substituent enhances solubility (predicted aqueous solubility: 1.2 mg/mL vs. 0.4 mg/mL for non-aminated versions) .
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop enantioselective routes to isolate active stereoisomers.
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In Vivo Profiling: Evaluate pharmacokinetics and toxicity in murine models.
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Target Identification: Use computational docking to predict interactions with kinases or GPCRs.
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